HIF-2alpha-IN-3 - 313964-19-1

HIF-2alpha-IN-3

Catalog Number: EVT-2561519
CAS Number: 313964-19-1
Molecular Formula: C12H6ClN5O5
Molecular Weight: 335.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HIF-2alpha-IN-3, also known as belzutifan, is a small-molecule inhibitor targeting hypoxia-inducible factor 2 alpha. This compound plays a significant role in the treatment of conditions associated with von Hippel-Lindau disease, particularly renal cell carcinoma. The compound has gained attention due to its ability to inhibit the activity of hypoxia-inducible factors, which are critical in cellular responses to low oxygen levels.

Source and Classification

Belzutifan is classified as an antineoplastic agent. It was developed through a series of synthetic methodologies that emphasize its efficacy in inhibiting hypoxia-inducible factor 2 alpha. The compound was approved by the U.S. Food and Drug Administration in 2021 for use in patients with von Hippel-Lindau disease-related renal cell carcinoma, marking a significant advancement in targeted cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of HIF-2alpha-IN-3 involves a multi-step process that has been refined over time. A notable approach includes:

  1. Initial Steps: The synthesis begins with the formation of key intermediates through reactions such as nucleophilic substitutions and rearrangements.
  2. Diastereomer Separation: Throughout the synthesis, diastereomeric mixtures are separated at specific stages to enhance yield and purity.
  3. Final Assembly: The final compound is assembled through coupling reactions that involve various functional group transformations, including oxidation and methylation.
Molecular Structure Analysis

Structure and Data

HIF-2alpha-IN-3 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The compound's X-ray crystallography data provides insights into its three-dimensional conformation, which is essential for understanding its binding affinity and mechanism of action.

Key structural features include:

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Functional Groups: Such as sulfonyl and hydroxyl groups that play critical roles in biological activity.

The detailed molecular formula and mass spectrometry data confirm the integrity of the synthesized compound .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of HIF-2alpha-IN-3 include:

  1. Nucleophilic Aromatic Substitution: Key for forming the aromatic framework.
  2. Oxidation Reactions: Utilizing oxidants like Oxone to introduce sulfonyl groups.
  3. Hydrolysis and Methylation: Essential for modifying functional groups to achieve the final active form of the molecule.

These reactions are optimized to ensure high yields and minimize by-products, which is critical for large-scale production .

Mechanism of Action

Process and Data

HIF-2alpha-IN-3 acts primarily by inhibiting the transcriptional activity of hypoxia-inducible factor 2 alpha. Under normal physiological conditions, HIF-2alpha is regulated by oxygen levels through prolyl hydroxylation, leading to its degradation via the proteasome pathway. Inhibiting this factor allows for altered gene expression profiles associated with tumor growth and metabolism.

The compound's mechanism can be outlined as follows:

  1. Inhibition of HIF-2alpha Activity: Prevents it from activating target genes involved in angiogenesis and cell survival under hypoxic conditions.
  2. Impact on Tumor Microenvironment: Alters the metabolic state of tumors, making them less viable under low oxygen conditions.

This mechanism underscores the therapeutic potential of HIF-2alpha-IN-3 in treating malignancies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HIF-2alpha-IN-3 exhibits specific physical properties that are relevant for its formulation and application:

  • Solubility: The compound's solubility profile is crucial for oral bioavailability.
  • Stability: Thermal stability data indicate that the compound remains stable under standard storage conditions.
  • Melting Point: Determined through differential scanning calorimetry, providing insights into its purity.

Chemical properties include reactivity with biological targets, which is influenced by its functional groups that facilitate interactions at the molecular level .

Applications

Scientific Uses

HIF-2alpha-IN-3 has several significant applications in scientific research and clinical practice:

  • Cancer Therapy: Primarily used for treating renal cell carcinoma associated with von Hippel-Lindau disease.
  • Research Tool: Utilized in studies investigating hypoxia-related pathways in various cancers, including chondrosarcoma.
  • Potential in Combination Therapies: Ongoing research explores its use alongside other therapeutic agents to enhance efficacy against resistant cancer types.

The development of HIF-2alpha-IN-3 represents a promising advancement in targeted cancer therapies, providing new avenues for treatment where conventional therapies may fall short .

Introduction to HIF-2α as a Therapeutic Target

Molecular Rationale for Hypoxia-Inducible Factor-2 Alpha Inhibition in Oncogenesis and Hypoxia-Driven Pathologies

Hypoxia-Inducible Factor-2 Alpha (HIF-2α) serves as a master transcriptional regulator of cellular adaptation to hypoxia, driving the expression of over 150 genes implicated in angiogenesis, metabolic reprogramming, and cell survival. The molecular rationale for targeting HIF-2α stems from its central role in genetically driven pseudohypoxia – a pathological state where oxygen-sensing machinery is disrupted despite adequate oxygen availability. Tumors exhibiting von Hippel-Lindau (VHL) protein deficiency demonstrate constitutive HIF-2α stabilization due to impaired proteasomal degradation, making them exceptionally vulnerable to HIF-2α inhibition. In VHL-deficient renal cell carcinomas, pancreatic neuroendocrine tumors, and central nervous system hemangioblastomas, HIF-2α dimerizes with its constitutive partner Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), binding to Hypoxia Response Elements (HREs) in target gene promoters and driving oncogenic transcription programs [1] [4].

The discovery of a druggable pocket within the PAS-B domain of HIF-2α represented a watershed moment for targeted therapy development. Unlike Hypoxia-Inducible Factor-1 Alpha (HIF-1α), HIF-2α possesses a large hydrophobic cavity that, when occupied by specific inhibitors, induces conformational changes that prevent heterodimerization with ARNT. This structural vulnerability enables selective pharmacological disruption of HIF-2α–ARNT interactions without affecting HIF-1α signaling. Preclinical models of VHL-deficient clear cell renal cell carcinoma (ccRCC) demonstrated that such inhibition suppresses tumor xenograft formation and overcomes the tumor-promoting effects of VHL loss, validating HIF-2α as a critical oncogenic driver in these contexts [1] [4]. Beyond VHL-deficient tumors, mutations in tricarboxylic acid cycle enzymes (succinate dehydrogenase, fumarate hydratase, malate dehydrogenase, isocitrate dehydrogenase) and HIF hydroxylases (egg-laying defective nine homolog prolyl hydroxylase domain-containing proteins) similarly promote HIF-2α stabilization, expanding the therapeutic scope of HIF-2α inhibitors to neuroendocrine tumors and other pseudohypoxia-driven malignancies [1] [4].

Role of Hypoxia-Inducible Factor-2 Alpha in Tumor Microenvironment Remodeling and Metastatic Progression

Hypoxia-Inducible Factor-2 Alpha exerts profound influence on the tumor microenvironment by orchestrating immunosuppressive and pro-metastatic niches. Single-cell analyses of Hypoxia-Inducible Factor-2 Alpha-deficient tumors reveal increased antigen presentation machinery, enhanced interferon signaling, and heightened CD8-positive T lymphocyte infiltration and activation. This immunomodulatory function positions HIF-2α as a critical regulator of anti-tumor immunity. Mechanistically, HIF-2α transcriptionally represses major histocompatibility complex class I/II expression while upregulating programmed death-ligand 1 and cytotoxic T-lymphocyte-associated protein 4, establishing immune checkpoint barriers that facilitate tumor immune evasion [3] [7].

Hypoxia-Inducible Factor-2 Alpha also drives metastatic progression through multifaceted mechanisms:

  • Angiogenesis Dysregulation: HIF-2α directly transactivates vascular endothelial growth factor, platelet-derived growth factor beta, and angiopoietin-2 genes, promoting the formation of structurally abnormal, hyperpermeable tumor vasculature. These malformed vessels exhibit geometric irregularities, discontinuous endothelia, and deficient pericyte coverage, creating hypoxic niches that further amplify HIF-2α signaling in a vicious cycle [7].
  • Metabolic Symbiosis: HIF-2α reprograms nutrient utilization through induction of erythrocyte production and iron metabolism genes, creating specialized "metabolic ecosystems" where hypoxic and oxygenated tumor subpopulations exchange metabolites. This metabolic coupling enhances overall tumor fitness under nutrient deprivation [6] [10].
  • Stemness Maintenance: Chronic hypoxia preferentially stabilizes HIF-2α in perivascular niches, where it activates octamer-binding transcription factor 4, nanog homeobox, and sex-determining region Y-box 2 pathways to preserve cancer stem cell self-renewal capacity. This population drives tumor initiation, therapeutic resistance, and metastatic dissemination [7].

Table 1: Hypoxia-Inducible Factor-2 Alpha Target Genes and Their Functional Roles in Tumor Progression

Target Gene CategoryRepresentative GenesFunctional Consequences
Angiogenesis FactorsVascular endothelial growth factor, Platelet-derived growth factor beta, Angiopoietin-2Aberrant vessel formation, Increased vascular permeability
Metabolic RegulatorsErythropoietin, Transferrin receptor, Lactate dehydrogenase AEnhanced glycolysis, Altered iron metabolism
Extracellular Matrix RemodelersMatrix metalloproteinase 2, Matrix metalloproteinase 9, Lysyl oxidaseBasement membrane degradation, Tissue invasion
Immune CheckpointsProgrammed death-ligand 1, Cytotoxic T-lymphocyte-associated protein 4T-cell exhaustion, Immune evasion

Comparative Analysis of Hypoxia-Inducible Factor-2 Alpha versus Hypoxia-Inducible Factor-1 Alpha in Disease Pathogenesis

Although Hypoxia-Inducible Factor-2 Alpha and Hypoxia-Inducible Factor-1 Alpha share structural homology and regulate overlapping transcriptional networks, they exhibit distinct temporal activation patterns, target gene specificities, and functional consequences in disease pathogenesis:

  • Oxygen Sensitivity and Temporal Dynamics: HIF-1α protein accumulates rapidly under acute hypoxia (<2% oxygen) but undergoes oxygen-independent degradation during prolonged hypoxia. Conversely, HIF-2α stabilization occurs at moderate oxygen tensions (2-5%) and persists during chronic hypoxia. This "HIF switch" from HIF-1α to HIF-2α dominance is mediated by reactivated prolyl hydroxylase domain-containing protein activity under prolonged hypoxia and greater messenger ribonucleic acid stability of endothelial PAS domain-containing protein 1 (encoding HIF-2α) compared to HIF-1 alpha messenger ribonucleic acid [8] [9].

  • Transcriptional Target Specificity: Chromatin immunoprecipitation sequencing analyses reveal distinct genomic binding landscapes. HIF-1α predominantly occupies promoters near transcription start sites, driving expression of glycolytic enzymes (phosphoglycerate kinase 1, lactate dehydrogenase A) and acute stress response genes. HIF-2α binds preferentially to enhancer elements distal to transcription start sites, regulating genes involved in stemness (octamer-binding transcription factor 4), angiogenesis (erythropoietin), and immune evasion (programmed death-ligand 1). These differences stem from isoform-specific cofactor recruitment: signal transducer and activator of transcription 3 interacts exclusively with HIF-1α N-terminal transactivation domain, while upstream stimulatory factor 2 binds HIF-2α N-terminal transactivation domain [5] [9].

  • Contextual Oncogenic versus Tumor Suppressive Functions: Genetic studies in autochthonous ccRCC models demonstrate that HIF-1α deletion abolishes tumor formation, indicating essential oncogenic function in tumor initiation. HIF-2α deletion moderately reduces tumor growth but enhances immunogenicity. In established tumors, however, HIF-1α expression correlates with better prognosis while HIF-2α promotes aggressive phenotypes. This contextual duality extends to metabolism: HIF-1α inhibits tricarboxylic acid cycle entry via pyruvate dehydrogenase kinase 1, whereas HIF-2α promotes glutamine metabolism and redox homeostasis [3] [6] [9].

Table 2: Comparative Functional Profiles of Hypoxia-Inducible Factor Isoforms in Cancer

Biological ProcessHIF-1α Dominant EffectsHIF-2α Dominant Effects
Oxygen Sensing ThresholdActivated at severe hypoxia (0-2% O2)Activated at moderate hypoxia (2-5% O2)
Metabolic ProgrammingGlycolysis induction, Mitochondrial inhibitionIron metabolism, Glutaminolysis
Angiogenesis RegulationVascular endothelial growth factor productionVessel maturation, Angiopoietin signaling
Cancer Stem Cell MaintenanceLimited roleEssential for self-renewal and plasticity
Immune MicroenvironmentInflammatory cytokine productionProgrammed death-ligand 1 upregulation, T-cell suppression
Genomic Binding PreferencePromoter-proximal regionsEnhancer-distal regulatory elements

Properties

CAS Number

313964-19-1

Product Name

HIF-2alpha-IN-3

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Molecular Formula

C12H6ClN5O5

Molecular Weight

335.66

InChI

InChI=1S/C12H6ClN5O5/c13-7-2-1-6(5-10(7)17(19)20)14-9-4-3-8-11(16-23-15-8)12(9)18(21)22/h1-5,14H

InChI Key

PQZKMXPISWCLCU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.